molecular formula C15H13NO4 B6400952 3-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261893-94-0

3-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6400952
CAS RN: 1261893-94-0
M. Wt: 271.27 g/mol
InChI Key: ANFAUGOMPOWCDD-UHFFFAOYSA-N
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Description

3-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid, 95% (also known as 3-Aminocarbonylphenyl-2-methoxybenzoic acid or ACPMB) is an organic compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. ACPMB has a wide range of uses in the laboratory, including as a reagent in various chemical reactions and as a catalyst in biochemical processes. It is also used as a substrate in enzyme-catalyzed reactions and as a ligand in metal-catalyzed reactions.

Scientific Research Applications

ACPMB is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemical processes, and as a substrate in enzyme-catalyzed reactions. It is also used as a ligand in metal-catalyzed reactions and as a building block in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

The mechanism of action of ACPMB is not well understood. However, it is known that it can act as a catalyst in biochemical processes, as a reagent in organic synthesis, and as a substrate in enzyme-catalyzed reactions. It can also act as a ligand in metal-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACPMB are not well understood. However, it is known that it can act as a catalyst in biochemical processes, as a reagent in organic synthesis, and as a substrate in enzyme-catalyzed reactions. It can also act as a ligand in metal-catalyzed reactions.

Advantages and Limitations for Lab Experiments

The advantages of using ACPMB in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to act as a catalyst in biochemical processes, as a reagent in organic synthesis, and as a substrate in enzyme-catalyzed reactions. The limitations of using ACPMB include its potential toxicity, its limited stability, and its potential to react with other compounds.

Future Directions

There are a number of potential future directions for ACPMB research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research into its potential toxicity and its stability could help to improve its use in laboratory experiments. Finally, further research into its potential to react with other compounds could help to improve its safety and effectiveness in laboratory experiments.

Synthesis Methods

ACPMB can be synthesized by a number of methods, including the Mitsunobu reaction, the acylation reaction, and the aldol condensation reaction. The Mitsunobu reaction involves the reaction of an alcohol with a phosphite ester in the presence of a base. The acylation reaction involves the reaction of an acid chloride or an acid anhydride with an alcohol in the presence of a base. The aldol condensation reaction involves the reaction of two aldehydes or ketones in the presence of a base.

properties

IUPAC Name

3-(3-carbamoylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-13-11(6-3-7-12(13)15(18)19)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFAUGOMPOWCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689872
Record name 3'-Carbamoyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-94-0
Record name 3'-Carbamoyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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